molecular formula C46H58Cl2N10O3 B2383404 N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine;hydrate;dihydrochloride CAS No. 220421-72-7

N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine;hydrate;dihydrochloride

Cat. No. B2383404
CAS RN: 220421-72-7
M. Wt: 869.94
InChI Key: UWOFMODUAJWOEK-UHFFFAOYSA-N
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Description

“N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine;hydrate;dihydrochloride” belongs to the class of organic compounds known as phenylpiperazines . Phenylpiperazines are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Synthesis Analysis

Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The compound has been found to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, by acting as a ligand . It has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The interaction with these receptors can lead to activation or blockade, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The interaction of the compound with α1-ARs affects the adrenergic signaling pathway . This pathway is associated with numerous neurodegenerative and psychiatric conditions . The compound’s interaction with α1-ARs can influence the function of endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The interaction of the compound with α1-ARs can lead to various molecular and cellular effects. It can influence the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Moreover, it can impact the function of endogenous neurotransmitters, leading to potential therapeutic effects for numerous disorders .

properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C23H27N5O.2ClH.H2O/c2*1-29-21-9-3-2-8-20(21)27-17-14-26(15-18-27)16-19-28(22-10-4-6-12-24-22)23-11-5-7-13-25-23;;;/h2*2-13H,14-19H2,1H3;2*1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOFMODUAJWOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C4=CC=CC=N4.COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C4=CC=CC=N4.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H58Cl2N10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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